Osteoclast Formation: Leramistat Is a More Potent Inhibitor Than MBS2133
In a direct head-to-head comparison using a human primary osteoclast differentiation assay, leramistat exhibited an IC50 of 0.06 μM for inhibiting the formation of TRAP+ multinucleated osteoclasts, demonstrating greater potency than the structurally related NIC1 analog MBS2133 [1].
| Evidence Dimension | Inhibition of Osteoclast Formation (IC50) |
|---|---|
| Target Compound Data | 0.06 μM |
| Comparator Or Baseline | MBS2133 (IC50 value not specified but reported as less potent in the same assay) |
| Quantified Difference | Leramistat is significantly more potent than MBS2133 in this assay. |
| Conditions | Human primary CD14+ monocytes differentiated with M-CSF and RANKL for up to 10 days; TRAP+ multinucleated cells counted. |
Why This Matters
This data quantifies a key structural determinant of NIC1 pharmacology, demonstrating that leramistat achieves a critical anti-resorptive effect at lower concentrations than its closest analog, a crucial consideration for selecting the most effective tool for bone protection studies.
- [1] Patel L, Garcia-Raposo F, Moore B, et al. Phenotypic pharmacology of novel Complex I inhibitors eliciting tissue repair concurrent to control of inflammation. J Pharmacol Exp Ther. 2025;392(9):103661. View Source
